molecular formula C14H12ClN5OS B11271304 5-[(2-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide

5-[(2-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11271304
M. Wt: 333.8 g/mol
InChI Key: RMKSPHRJOZIKSL-UHFFFAOYSA-N
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Description

This compound belongs to the triazole-carboxamide class, characterized by a 1,2,3-triazole core substituted with a 2-chlorophenylamino group at position 5 and a 2-thienylmethyl carboxamide moiety at position 2. Its molecular formula is C₁₅H₁₃ClN₆OS (based on structurally related analogs in ), with a molecular weight of ~360–370 g/mol.

Properties

Molecular Formula

C14H12ClN5OS

Molecular Weight

333.8 g/mol

IUPAC Name

5-(2-chloroanilino)-N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C14H12ClN5OS/c15-10-5-1-2-6-11(10)17-13-12(18-20-19-13)14(21)16-8-9-4-3-7-22-9/h1-7H,8H2,(H,16,21)(H2,17,18,19,20)

InChI Key

RMKSPHRJOZIKSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC=CS3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chloroaniline.

    Attachment of the Thiophenyl Group: The thiophenyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions, while the chlorophenyl and thiophenyl groups can participate in hydrophobic interactions and hydrogen bonding, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Compound Name (or ID) Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity/Findings Source ID
Target Compound 5-(2-ClPhNH), N-(2-thienylmethyl) ~360–370 No explicit data; inferred from analogs
5-Amino-1-(2-Cl-benzyl)-N-(thienylmethyl) 1-(2-Cl-benzyl), 5-amino 347.8 Supplier-listed; no activity reported
1-(4-ClPh)-5-CF₃-triazole-4-carboxylic acid 1-(4-ClPh), 5-CF₃ ~310 GP = 68.09% vs. NCI-H522 lung cancer cells
Compound 4e (NCI tested) 5-(2-ClPh), 2-methyl, N-(m-tolyl) ~430 Poor anticancer activity (single-dose)
5-Amino-N-(3-ClPh)-1-oxazolylmethyl analog 5-amino, N-(3-ClPh), oxazole substituent ~470 Structural complexity; untested in evidence
1-(2-ClPh)-N-(4-ethylbenzyl)-5-pyridinyl 1-(2-ClPh), 5-pyridinyl 417.9 Available for screening (50 mg)

Key Structural and Functional Insights:

Substituent Position Matters :

  • The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in ’s c-Met inhibitor highlights positional effects. The 4-ClPh analog showed strong anticancer activity (GP = 68.09%), while a 2-ClPh analog (Compound 4e, ) exhibited poor activity, suggesting that para-substitution may enhance target binding .
  • The thienylmethyl group in the target compound contrasts with pyridinyl () or oxazole () substituents in analogs, which may alter solubility or kinase selectivity.

Amino groups at position 5 () vs. chlorophenylamino in the target compound may influence hydrogen-bonding interactions with biological targets.

NCI-H522 sensitivity: Compounds with 1-aryltriazole scaffolds () show average growth inhibition of ~75% in this cell line, suggesting the target compound’s core structure may align with this activity profile .

Research Methodologies and Tools

  • Crystallography : SHELXL () and OLEX2 () were used for structural refinement of related triazole derivatives, confirming bond lengths and angles critical for stability .
  • Synthetic Routes : Condensation and deblocking reactions () are common for introducing chlorophenyl and thienylmethyl groups .

Biological Activity

The compound 5-[(2-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H12ClN5OS\text{C}_{13}\text{H}_{12}\text{ClN}_5\text{OS}

This structure features a triazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated a series of triazole hybrids for their antitumor activity against lung cancer cell lines (H460 and H1299). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range. Specifically, a compound within this series demonstrated an IC50 value of 6.06 μM , indicating strong potential for further development as an anticancer agent .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the generation of reactive oxygen species (ROS). In the aforementioned study, Western blot analysis revealed increased levels of LC3 and γ-H2AX proteins post-treatment, suggesting activation of autophagy and DNA damage pathways respectively .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. A related study reported that certain 1,2,3-triazole derivatives exhibited effective antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) as low as 0.0063 μmol/mL .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial effects, triazole derivatives have been investigated for their anti-inflammatory potential. Research indicates that these compounds can inhibit inflammatory pathways and reduce oxidative stress markers in various cellular models .

Summary of Biological Activities

The following table summarizes the biological activities observed for This compound and related compounds:

Biological ActivityTargetIC50 ValueReference
AntitumorH4606.06 μM
AntibacterialE. coli0.0063 μmol/mL
Anti-inflammatoryVariousNot specified

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